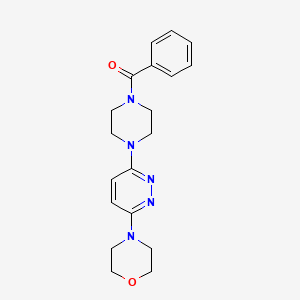

![molecular formula C18H21N3O2 B2953565 phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate CAS No. 439110-77-7](/img/structure/B2953565.png)

phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .科学的研究の応用

Pharmacological Effects and Mechanisms

Anxiolytic Activity without Benzodiazepine Interaction : One study highlighted the anxiolytic-like activity of a phenylpiperazine derivative, demonstrating significant anxiolytic effects in animal models without the sedative, anticonvulsant, or muscle relaxant properties typically associated with benzodiazepines. This compound did not displace 3H-diazepam binding, indicating a different mechanism of action, possibly involving dopaminergic and serotoninergic systems (Lloyd et al., 1985).

Therapeutic Potential in Disease Models

Cystic Fibrosis Treatment : Research on sodium 4-phenylbutyrate indicated potential therapeutic effects in restoring CFTR function in cystic fibrosis patients. This suggests that similar carbamate compounds could have applications in modulating protein function for therapeutic purposes (Rubenstein & Zeitlin, 1998).

Effects on Metabolic and Neurological Disorders

Polyneuropathy Considerations : Carbamates, including phenyl N-methyl N-benzylcarbamate, have been discussed for their potential to cause polyneuropathy under certain conditions, challenging the belief that carbamates do not contribute to such neuropathies. This suggests the importance of monitoring and reassessing the risk assessment procedures for carbamate exposure (Lotti & Moretto, 2006).

Oncology Applications

Histone Deacetylase Inhibition : Studies have shown the utility of carbamate compounds like MS-275 in inhibiting histone deacetylases, offering a potential avenue for cancer treatment through epigenetic modulation. This indicates a broader application of carbamate derivatives in therapeutic strategies targeting solid tumors and lymphomas (Gore et al., 2008).

Genetic Influences on Drug Metabolism

Impact on Anti-Epileptic Drug Efficacy : Genetic variations have been linked to the differential metabolism and efficacy of anti-epileptic drugs, including carbamazepine and phenytoin. This highlights the role of genetic predictors in the clinical use of such medications, suggesting that similar compounds like phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate could be subject to similar genetic influences (Tate et al., 2005).

作用機序

Target of Action

GNF-Pf-134, also known as phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) . This protein plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

The compound interacts with its target, PfMFR3, and induces resistance to itself and other compounds that have a mitochondrial mechanism of action . It’s important to note that mutations in PfMFR3 provided no protection against compounds that act in the food vacuole or the cytosol .

Biochemical Pathways

It’s known that the compound affects the mitochondrial transport system . This suggests that it may influence the energy production and metabolic processes within the cell.

Result of Action

The molecular and cellular effects of GNF-Pf-134’s action are primarily related to its interaction with PfMFR3. By interacting with this transporter, GNF-Pf-134 can influence the sensitivity of the parasite to certain antimalarial compounds . This can lead to changes in the parasite’s survival and proliferation.

Action Environment

It’s known that various factors, such as temperature, ph, and the presence of other compounds, can influence the action of chemical compounds

特性

IUPAC Name |

phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-20-11-13-21(14-12-20)16-9-7-15(8-10-16)19-18(22)23-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYRNWZXBAGHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

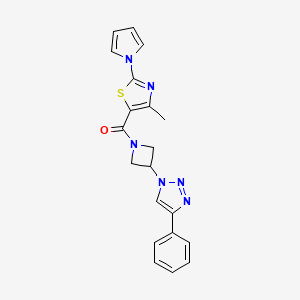

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)

![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)

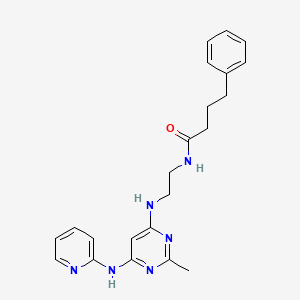

![N-(2,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2953484.png)

![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2953488.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)

![5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2953494.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2953501.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2953502.png)

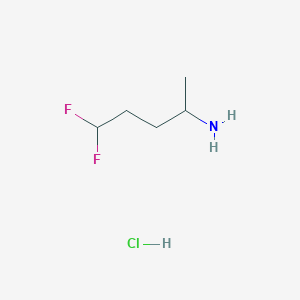

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2953504.png)